Genotoxic Potency Ranking: Echimidine is 10-Fold Less Potent than Lasiocarpine but 3-Fold More Potent than Seneciphylline
In the cytokinesis-block micronucleus (CBMN) assay using human hepatoma HepG2 cells, the lowest concentration at which significant micronucleus induction was observed was 32 μM for echimidine, compared to 3.2 μM for lasiocarpine and riddelliine, and 100 μM for seneciphylline, europine, and lycopsamine [1]. This places echimidine in an intermediate genotoxic potency tier, approximately one order of magnitude less potent than the most genotoxic open-chain diester lasiocarpine, yet approximately three-fold more potent than cyclic diester seneciphylline and the monoesters [1].
| Evidence Dimension | Lowest concentration with significant micronucleus induction (LOEC) |
|---|---|
| Target Compound Data | 32 μM |
| Comparator Or Baseline | Lasiocarpine: 3.2 μM; Riddelliine: 3.2 μM; Seneciphylline: 100 μM; Europine: 100 μM; Lycopsamine: 100 μM; Retrorsine: 32 μM |
| Quantified Difference | Echimidine is 10-fold less potent than lasiocarpine; 3.1-fold more potent than seneciphylline/europine/lycopsamine |
| Conditions | Human hepatoma HepG2 cells; cytokinesis-block micronucleus (CBMN) assay; metabolic activation via endogenous CYP enzymes |
Why This Matters
For toxicological risk assessment and regulatory submission studies, selecting echimidine over lasiocarpine reduces the likelihood of false-positive genotoxicity signals, while selecting it over monoesters ensures that the genotoxic potential of open-chain diesters is adequately captured.
- [1] Hadi NSA, Bankoglu EE, Schott L, Leopoldsberger E, Ramge V, Kelber O, Sievers H, Stopper H. Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6. Mutat Res Genet Toxicol Environ Mutagen. 2021;861-862:503305. View Source
